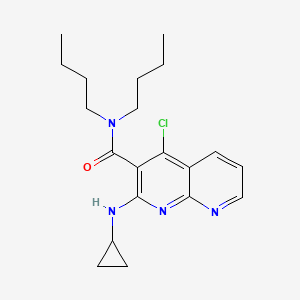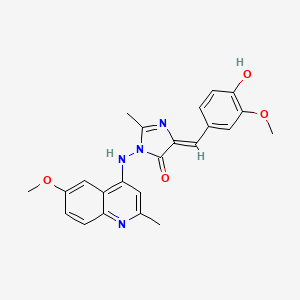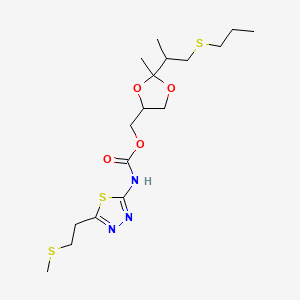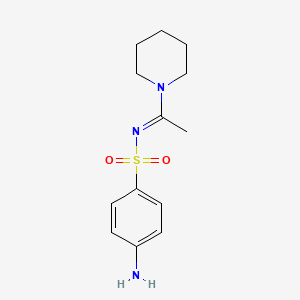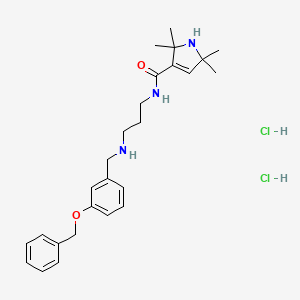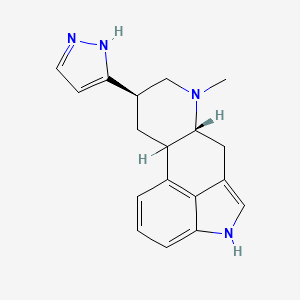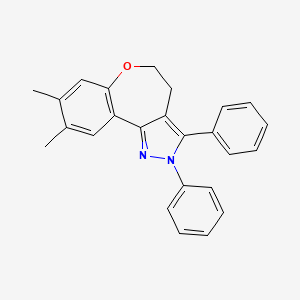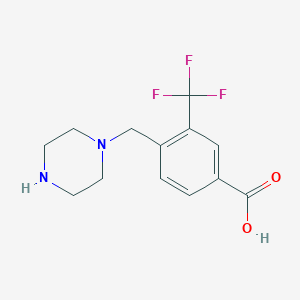
4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a piperazinylmethyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzoic acid and piperazine.
Formation of Intermediate: The piperazine is reacted with a suitable alkylating agent to form the piperazinylmethyl intermediate.
Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)benzoic acid under appropriate reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: The compound finds applications in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperazinylmethyl group can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Piperazinylmethyl)benzoic acid
- 4-(1-Piperazinylmethyl)-2-(trifluoromethyl)benzoic acid
- 4-(1-Piperazinylmethyl)-3-(difluoromethyl)benzoic acid
Uniqueness
4-(1-Piperazinylmethyl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the piperazinylmethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug development.
Propriétés
Numéro CAS |
1163144-92-0 |
|---|---|
Formule moléculaire |
C13H15F3N2O2 |
Poids moléculaire |
288.27 g/mol |
Nom IUPAC |
4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-7-9(12(19)20)1-2-10(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2,(H,19,20) |
Clé InChI |
VUDYVDUAMXOANH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




